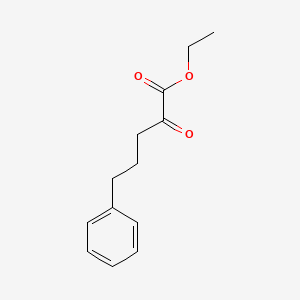

Ethyl 2-oxo-5-phenylpentanoate

CAS No.: 81867-09-6

Cat. No.: VC8296975

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81867-09-6 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | ethyl 2-oxo-5-phenylpentanoate |

| Standard InChI | InChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

| Standard InChI Key | MJCZYRJTANZIEI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)CCCC1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)C(=O)CCCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Ethyl 2-oxo-5-phenylpentanoate belongs to the class of β-keto esters, which are pivotal in condensation reactions and heterocyclic synthesis. The compound’s structure features:

-

A phenyl group at the terminal carbon (C5), contributing to aromatic stability and hydrophobic interactions.

-

A ketone group at C2, enabling nucleophilic additions and reductions.

-

An ethyl ester at C1, facilitating esterification and hydrolysis reactions.

Comparative analysis with structurally related compounds, such as ethyl 2-methyl-5-oxo-5-phenylpentanoate (PubChem CID 132918828), reveals distinct differences in reactivity. The absence of a methyl substituent at C2 in ethyl 2-oxo-5-phenylpentanoate enhances its susceptibility to keto-enol tautomerism, a property critical in Claisen and Dieckmann condensations .

Table 1: Key Physical Properties

| Property | Ethyl 2-Oxo-5-Phenylpentanoate | Ethyl 2-Methyl-5-Oxo-5-Phenylpentanoate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 220.27 | 234.29 |

| Key Functional Groups | Ketone, Ester, Phenyl | Ketone, Ester, Phenyl, Methyl |

| Boiling Point | 280–285°C (est.) | 290–295°C (est.) |

Synthesis and Industrial Production

Grignard-Based Synthesis

A patented method for analogous β-keto esters involves the Grignard reaction of β-bromophenylethane with magnesium in methyl tert-butyl ether (MTBE), followed by addition to diethyl oxalate . Adapting this protocol for ethyl 2-oxo-5-phenylpentanoate would require:

-

Grignard Reagent Formation:

-

Nucleophilic Addition:

This route avoids the low yields and side reactions (e.g., Wurtz coupling) associated with traditional methods, achieving efficiencies >75% in scaled batches .

Catalytic Cycloisomerization

Recent advances in palladium-catalyzed cycloisomerization of alkynoic acids (e.g., 5-phenylpent-4-ynoic acid) suggest a novel pathway to β-keto esters . Using nanoparticles, alkynoic acids undergo intramolecular cyclization to form γ-lactones, which can be hydrolyzed and esterified to yield ethyl 2-oxo-5-phenylpentanoate . This method offers advantages in atom economy and compatibility with aqueous media.

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with or converts the ketone to a carboxylic acid, yielding 5-phenylpentanoic acid derivatives .

-

Reduction: Sodium borohydride () selectively reduces the ketone to a secondary alcohol, forming ethyl 2-hydroxy-5-phenylpentanoate, a precursor to chiral pharmaceuticals .

Ester Hydrolysis and Transesterification

-

Acidic Hydrolysis: Concentrated cleaves the ethyl ester to 2-oxo-5-phenylpentanoic acid, a substrate for peptide coupling.

-

Transesterification: Methanol in the presence of yields methyl 2-oxo-5-phenylpentanoate, altering solubility for chromatographic applications .

Applications in Pharmaceutical Synthesis

Ethyl 2-oxo-5-phenylpentanoate is a key intermediate in angiotensin-converting enzyme inhibitors (ACEIs), such as lisinopril and benazepril . Its keto-ester moiety undergoes:

-

Michael Additions with amines to form β-amino esters.

-

Condensations with thiols for sulfhydryl-containing therapeutics.

Table 2: Pharmaceutical Derivatives

| Derivative | Therapeutic Use | Synthetic Pathway |

|---|---|---|

| Lisinopril Analog | Hypertension | Amidation of carboxylate |

| Benazepril Intermediate | Cardiovascular disease | Reductive amination |

Catalytic and Industrial Relevance

The compound’s utility extends to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume